molecular formula C10H10N2O2 B598947 2-Amino-2-(1H-indol-5-yl)acetic acid CAS No. 108763-43-5

2-Amino-2-(1H-indol-5-yl)acetic acid

Cat. No.: B598947
CAS No.: 108763-43-5
M. Wt: 190.202
InChI Key: XJJJDZBNTOYJAE-UHFFFAOYSA-N
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Description

“2-Amino-2-(1H-indol-5-yl)acetic acid” is a chemical compound with the CAS Number: 108763-43-5 . It has a molecular weight of 190.2 and its IUPAC name is amino(1H-indol-5-yl)acetic acid . It is a solid substance and is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N2O2/c11-9(10(13)14)7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H,11H2,(H,13,14) . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is typically stored in a dry room at normal temperature .

Scientific Research Applications

Crystallographic Insights

The study of the crystal structure of compounds related to 2-Amino-2-(1H-indol-5-yl)acetic acid reveals significant insights into the geometric and molecular interactions essential for various applications in scientific research. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid adducts with acetic acid and water demonstrates the importance of hydrogen bonding in stabilizing molecular structures. This research underlines the role of amino acids in biological processes such as methylation, detoxication, and antioxidation, highlighting their utility in pharmaceutical and food industries (Jian Li, Zunjun Liang, & X. Tai, 2009).

Biochemical Applications

Derivatives of this compound, such as its aminoethyl-substituted indole-3-acetic acids, have been explored for creating novel research tools. These derivatives are useful for designing immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes. Such advancements facilitate the development of monoclonal antibodies and offer a method for biochemical recognition, demonstrating potential for therapeutic applications (N. Ilić et al., 2005).

Synthetic Chemistry

The exploration of this compound in synthetic chemistry has led to the development of various novel compounds. For example, the synthesis of N-substituted derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic acid showcases the versatility of indole compounds containing an amino group. These developments have implications for the synthesis of complex molecules with potential pharmacological activities (S. Maklakov, Y. I. Smushkevich, & I. Magedov, 2002).

Pharmacological Screening

In pharmacological research, derivatives of this compound have been synthesized and screened for their potential antibacterial properties. The creation of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene]acetohydrazides and related compounds demonstrates their moderate to weak anti-enzymatic potential against various enzymes, highlighting the potential for these molecules to serve as therapeutic agents against inflammatory ailments (K. Rubab et al., 2017).

Mechanism of Action

Target of Action

2-Amino-2-(1H-indol-5-yl)acetic acid is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.

Safety and Hazards

This compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives, such as “2-Amino-2-(1H-indol-5-yl)acetic acid”, are promising molecules with various biological activities . They could potentially be used in the development of new pharmaceuticals .

Properties

IUPAC Name

2-amino-2-(1H-indol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJJDZBNTOYJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10711574
Record name Amino(1H-indol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108763-43-5
Record name Amino(1H-indol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.3 g (0.08 mole) of 6e are stirred analogously to Example 1d with 92.12 g (0.292 mole) of barium hydroxide in 560 ml of water at 100° C. for 24 hours.
Name
6e
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
92.12 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
solvent
Reaction Step One

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